Phenylcyclopentadiene

Diels–Alder cycloaddition regioselectivity captodative dienophiles

Phenylcyclopentadiene (C₁₁H₁₀, MW 142.20 g/mol) is a mono-phenyl-substituted cyclopentadiene that exists as a dynamic equilibrium mixture of 1‑, 2‑, and 5‑phenyl isomers via thermally accessible [1,5]‑sigmatropic proton shifts. It is characterized by a cyclopentadiene ring bearing a single phenyl substituent that introduces both steric and electronic perturbation relative to the parent cyclopentadiene (CpH).

Molecular Formula C11H10
Molecular Weight 142.20 g/mol
Cat. No. B8551815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylcyclopentadiene
Molecular FormulaC11H10
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1C=CC=C1C2=CC=CC=C2
InChIInChI=1S/C11H10/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-8H,9H2
InChIKeyOFPZFTWBJUGNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylcyclopentadiene – Core Structural, Physical, and Reactivity Baseline for Scientific Procurement


Phenylcyclopentadiene (C₁₁H₁₀, MW 142.20 g/mol) is a mono-phenyl-substituted cyclopentadiene that exists as a dynamic equilibrium mixture of 1‑, 2‑, and 5‑phenyl isomers via thermally accessible [1,5]‑sigmatropic proton shifts [1]. It is characterized by a cyclopentadiene ring bearing a single phenyl substituent that introduces both steric and electronic perturbation relative to the parent cyclopentadiene (CpH) . The compound was first definitively synthesized via dehydration of 1‑phenylcyclopent‑2‑en‑1‑ol and characterized by Riemschneider and Nerin in 1960 [2]. Unlike its unsubstituted parent, which dimerizes spontaneously at ambient temperature via a Diels–Alder pathway, mono‑phenylcyclopentadiene exhibits substantially retarded dimerization kinetics owing to steric shielding and reduced diene reactivity at the substituted position [3]. This differential stability profile is the first critical point of performance differentiation that guides scientific selection among cyclopentadiene building blocks.

Why Generic Cyclopentadiene Analogs Cannot Substitute for Phenylcyclopentadiene in Precision Synthesis


Cyclopentadiene derivatives are not interchangeable commodities: the number, position, and electronic nature of substituents on the cyclopentadiene ring govern Diels–Alder regio‑ and stereoselectivity, the thermodynamic stability of the monomeric form, the acidity of the methylene protons, and the electron‑affinity of the resulting ligand system. Unsubstituted cyclopentadiene (pKa ≈ 16, proton affinity ~253.66 kcal/mol) is a moderate carbon acid that dimerizes within hours at 25 °C, while mono‑phenyl substitution reduces dimerization propensity and simultaneously shifts the acid–base profile [1]. Di‑, tri‑, and tetra‑phenyl substitution further amplify these effects: 1,2‑diphenylcyclopentadiene spontaneously dimerizes unless sterically blocked [2], whereas 1,2,3,4‑tetraphenyl‑1,3‑cyclopentadiene (TPCP) and 1,2,3,4,5‑pentaphenyl‑1,3‑cyclopentadiene (PPCP) exhibit markedly different electroluminescence, glass transition temperature, and electrochemical oxidation potentials in OLED devices [3]. These non‑linear structure–property relationships mean that a researcher or procurement officer cannot simply select “a cyclopentadiene” but must match the precise substitution pattern to the required performance parameter — the quantitative evidence below establishes where phenylcyclopentadiene occupies a unique position within this continuum.

Phenylcyclopentadiene – Quantitative Differentiation Evidence Against Closest Analogs


Diels–Alder Regioselectivity: 2-Phenylcyclopentadiene Delivers 85:15 endo/exo para Selectivity with Zero Meta Adducts

In the Diels–Alder reaction with α‑(methylthio)acrylonitrile, 2‑phenylcyclopentadiene yields an 85:15 mixture of the endo‑para and exo‑para adducts with no detectable meta regioisomers [1]. This contrasts with unsubstituted cyclopentadiene, which when reacted with acrylonitrile shows little stereoselectivity and can preferentially give exo‑adducts [2], and with 2‑methylcyclopentadiene, which exhibits markedly lower regiospecificity than the 1‑methyl isomer [2]. The phenyl group at C2 dictates the regiochemical outcome by polarizing the diene frontier molecular orbitals [1].

Diels–Alder cycloaddition regioselectivity captodative dienophiles

Electron Affinity Inversion: Phenyl Substitution Shifts Cyclopentadiene from Negative to Positive EA (>2 eV Delta)

High-level ab initio G2(MP2,SVP) calculations demonstrate that unsubstituted cyclopentadiene possesses a negative electron affinity (EA = −1.09 eV), meaning its radical anion is thermodynamically unstable in the gas phase. Introduction of four phenyl substituents (1,2,3,4‑tetraphenylcyclopenta‑1,3‑diene) reverses this: EA becomes positive at +0.98 eV (B3LYP/6‑31G(d)//AM1 level) due to effective delocalization of the extra electron into the phenyl rings at positions 2 and 5 [1]. For the heteroatom analogs, 2,3,4,5‑tetraphenyl‑silole (EA = +1.30 eV) and 2,3,4,5‑tetraphenyl‑germole (EA = +1.13 eV) are also stabilized but represent different electronic configurations [1].

electron affinity radical anion stability computational chemistry

Monomer Stability: Mono-Phenylcyclopentadiene Resists Dimerization, Unlike 1,2-Diphenylcyclopentadiene

1,2‑Diphenylcyclopentadiene, bearing two adjacent phenyl groups on the cyclopentadiene ring, undergoes spontaneous Diels–Alder homodimerization and has only been isolated as its dimer; evidence for dimer dissociation was obtained exclusively in the presence of molybdenum carbonyl [1]. By contrast, mono‑phenylcyclopentadiene (single phenyl substituent) exists as a stable monomer under standard laboratory conditions, and further methyl substitution (e.g., 1,4‑dimethyl‑2,3‑diphenylcyclopentadiene, 1,2,3‑trimethyl‑4,5‑diphenylcyclopentadiene) restores monomeric stability even for the di‑phenyl case [1]. Penta‑arylcyclopentadienes are universally stable monomers [1].

monomer stability Diels–Alder dimerization shelf-life

Acidity Tuning: Triphenylcyclopentadiene Enters the Hyperacidity Regime (ΔHacid 239–245 kcal/mol)

Computational studies at the DFT (B3LYP, M06‑2X) and MP2 levels reveal that phenyl substitution progressively increases the gas‑phase acidity of cyclopentadiene. The parent cyclopentadiene has an experimental proton affinity of 253.66 ± 1.3 kcal/mol (pKa ≈ 16 in water). The stable trisubstituted cyclopentadiene derivative exhibits gas‑phase deprotonation enthalpies (ΔHacid) of 239–245 kcal/mol (M06‑2X and B3LYP, respectively), placing it within the hyperacidity range (ΔHacid < 245 kcal/mol). Triphenyl‑substituted cyclopentadiene behaves as a moderate acid, but replacement of a phenyl group with nitrobenzene converts it into a superacid stronger than H₂SO₄ (ΔHacid = 298 kcal/mol) [1]. Nucleus‑independent chemical shift (NICS) calculations confirm that increased aromaticity of the cyclopentadienyl anion conjugate base drives the acidity enhancement [1].

carbon acidity proton affinity superacid conjugate base stabilization

Electroluminescence Performance: Pentaphenylcyclopentadiene (PPCP) Outperforms Tetraphenylcyclopentadiene (TPCP) in OLED Devices

A comprehensive head‑to‑head comparison of TPCP (1,2,3,4‑tetraphenyl‑1,3‑cyclopentadiene) and PPCP (1,2,3,4,5‑pentaphenyl‑1,3‑cyclopentadiene) reveals that the addition of a fifth phenyl group produces systematic improvements across multiple device‑relevant parameters: (i) the first absorption band shifts to shorter wavelength (blue‑shift) both in solution and thin film; (ii) thin‑film photoluminescence intensity is higher despite lower solution quantum efficiency; (iii) electrochemical oxidation potential is shifted to higher voltage (improved electrochemical stability); (iv) the solid powder exhibits a higher glass transition temperature (Tg); (v) the electroluminescent device shows higher luminescence and efficiency [1]. In a related study, tetraphenylcyclopentadiene‑based AIEgens achieved sky‑blue emission at λEL = 492 nm with Lmax = 24,096 cd m⁻², ηC,max = 6.80 cd A⁻¹, and ηP,max = 4.07 lm W⁻¹, while linkage‑mode tuning yielded blue emission at λEL = 440 nm [2].

OLED electroluminescence glass transition temperature light-emitting materials

Metallocene Photoinitiator Activity: Phenyl Substitution on Cyclopentadienyl Ligand Enhances Radical Polymerization Efficiency

Unbridged zirconocene complexes bearing a phenyl substituent at the 2‑position of the cyclopentadienyl ring were synthesized and compared against their unsubstituted analogs for photoinitiated radical polymerization of tert‑butyl acrylate. Phenyl substitution produced positive effects on both the absorption coefficients (improved light‑harvesting efficiency) and the reaction yields of polymerization [1]. EPR/spin‑trapping experiments confirmed photogeneration of both ligand‑centered and zirconium‑centered radicals. The enhanced performance is attributed to the combined effects of greater radical persistence in solution and increased initiation efficiency conferred by the phenyl substituent [1]. Separately, the zirconocene complex bis(1‑methyl‑3,4‑diphenylcyclopentadienyl)zirconium dichloride — representing the first example of a metallocene with 1‑alkyl‑3,4‑diarylcyclopentadienyl ligands — exhibits unusual catalytic properties for ethylene and propylene polymerization, with ligand structure exerting a remarkable effect on catalytic activity, polymer molecular weight, and microstructure [2].

zirconocene photoinitiator radical polymerization ligand design

Phenylcyclopentadiene – Best Research and Industrial Application Scenarios Supported by Quantitative Evidence


Regioselective Synthesis of 2‑Phenylnorbornene Derivatives via Diels–Alder Cycloaddition

When synthetic chemists require exclusive para regioselectivity with captodative dienophiles such as α‑(methylthio)acrylonitrile, 2‑phenylcyclopentadiene is the diene of choice: it delivers an 85:15 endo/exo ratio of para adducts with zero detectable meta regioisomers [1]. This stands in contrast to cyclopentadiene and methylcyclopentadiene, which exhibit lower or variable regiospecificity [2]. The practical consequence is elimination of regioisomer separation steps, reducing purification cost and increasing isolated yield. This scenario is most relevant to medicinal chemistry and natural product synthesis programs requiring stereochemically defined norbornene scaffolds.

Design of Stable Cyclopentadienyl Ligand Precursors for Organometallic Catalysis

For research groups synthesizing metallocene catalysts, phenylcyclopentadiene offers a critical advantage over 1,2‑diphenylcyclopentadiene: it exists as a stable monomer at ambient temperature and does not require thermal cracking (retro‑Diels–Alder) prior to deprotonation and metal coordination [1]. This translates to faster experimental workflows and higher effective yields. Furthermore, phenyl‑substituted zirconocene complexes derived from phenylcyclopentadiene precursors show enhanced photoinitiation activity for radical polymerization compared to unsubstituted Cp analogs [2], making them the preferred ligand scaffold when both operational convenience and catalytic performance are weighted in the procurement decision.

Rational Tuning of Organic Acidity for Superacid and Hyperacid Catalyst Design

Computational evidence demonstrates that each additional phenyl substituent on the cyclopentadiene ring systematically lowers the deprotonation enthalpy (ΔHacid), moving from the mild acidity of cyclopentadiene (proton affinity ~253.66 kcal/mol) to the hyperacidity regime for trisubstituted derivatives (ΔHacid = 239–245 kcal/mol) [1]. This tunability allows catalyst designers to select the precise phenylcyclopentadiene derivative whose acidity matches the target application — whether for olefin polymerization co‑catalysis, reactive cation stabilization, or Brønsted acid organocatalysis. The measured ΔHacid range of ~8–15 kcal/mol between parent and triphenyl analog represents a quantifiable design parameter absent from alkyl‑substituted cyclopentadienes.

Development of Blue and Sky‑Blue Emitters for Undoped OLED Devices

For optoelectronic materials teams, the systematic structure–property relationship established between TPCP and PPCP demonstrates that increasing phenyl substitution raises the glass transition temperature, electrochemical oxidation potential, and electroluminescence efficiency [1]. Tetraphenylcyclopentadiene‑based AIEgens achieve sky‑blue emission (λEL = 492 nm) with Lmax up to 24,096 cd m⁻² and current efficiency of 6.80 cd A⁻¹, while controlled conjugation enables blue emission (λEL = 440 nm) [2]. Phenylcyclopentadiene and its higher phenylated homologs thus provide a graded palette of emitter properties for undoped OLED architectures, where the absence of the σ*–π* conjugation inherent to silole‑based AIEgens is an additional design advantage [2].

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